BenchChemオンラインストアへようこそ!

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid

Physicochemical profiling Ionization state Drug-likeness

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2) is a synthetic building block that integrates a Boc-protected 3-aminopiperidine scaffold with an N-methyl glycine moiety. With a molecular formula of C13H24N2O4 and a molecular weight of 272.34 g/mol, this compound belongs to the class of piperidine-based amino acid derivatives widely utilized in pharmaceutical research and peptide mimetic design.

Molecular Formula C13H24N2O4
Molecular Weight 272.34
CAS No. 1353963-16-2
Cat. No. B3234102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid
CAS1353963-16-2
Molecular FormulaC13H24N2O4
Molecular Weight272.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
InChIKeyYROISFFGKOBCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2): A Boc-Protected Piperidine-Amino Acid Building Block for Medicinal Chemistry


2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2) is a synthetic building block that integrates a Boc-protected 3-aminopiperidine scaffold with an N-methyl glycine moiety . With a molecular formula of C13H24N2O4 and a molecular weight of 272.34 g/mol, this compound belongs to the class of piperidine-based amino acid derivatives widely utilized in pharmaceutical research and peptide mimetic design [1]. Its predicted physicochemical properties include a pKa of 1.93 ± 0.10, a LogP of 1.08, and a density of 1.15 ± 0.1 g/cm³ . The compound is commercially available in purities ranging from 95% to 99% from multiple global suppliers .

Why Generic Substitution Fails for 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2): Structural Determinants of Physicochemical and Functional Differentiation


Piperidine-amino acid building blocks with Boc protection are not functionally interchangeable. The specific substitution position on the piperidine ring (3-yl vs. 4-yl), the presence or absence of N-methylation, and the stereochemistry at the 3-position each confer distinct physicochemical signatures—including pKa, lipophilicity, and hydrogen-bonding capacity—that directly affect downstream coupling efficiency, pharmacokinetic profiles of derived lead compounds, and receptor-binding geometry [1]. Even closely related analogs such as the 4-positional isomer (CAS 1284992-47-7) or the des-methyl variant (CAS 1283180-92-6) exhibit measurable differences in predicted acidity and spatial orientation that preclude direct substitution without re-optimization of synthetic routes or biological activity . The quantitative evidence below delineates these differentiation points.

Quantitative Differentiation Evidence for 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2) vs. Closest Analogs


Evidence Item 1: Predicted pKa Differential vs. Des-Methyl Analog (CAS 1283180-92-6)

The target compound exhibits a predicted pKa of 1.93 ± 0.10, which is 0.40 log units lower (more acidic) than the des-methyl analog 3-(carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1283180-92-6) with a predicted pKa of 2.33 ± 0.10 . This difference arises from the electron-withdrawing inductive effect of the N-methyl substituent, which stabilizes the conjugate base of the carboxylic acid group.

Physicochemical profiling Ionization state Drug-likeness

Evidence Item 2: Positional Isomer Differentiation – 3-yl vs. 4-yl Substitution (CAS 1284992-47-7)

The target compound bears the N-methyl glycine substituent at the piperidine 3-position (meta to ring nitrogen), whereas the 4-positional isomer (CAS 1284992-47-7) places this group at the para-like 4-position . Both share the identical molecular formula (C13H24N2O4, MW 272.34) and nearly identical predicted pKa (1.93 vs. 1.94) and predicted LogP (~1.08) . However, the 3-substitution pattern results in chirality at the piperidine C3 carbon when the ring nitrogen is unsubstituted (post-Boc deprotection), generating a stereocenter that is absent in the 4-substituted isomer .

Regioisomerism Spatial geometry Receptor binding

Evidence Item 3: N-Methylation Enhances Lipophilicity and Alters Hydrogen-Bonding Capacity vs. Des-Methyl Analog

The target compound incorporates an N-methyl group on the glycine nitrogen, which eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog (CAS 1283180-92-6) . The des-methyl analog has the molecular formula C12H22N2O4 (MW 258.31) and contains a secondary amine (NH) capable of acting as an HBD . The N-methyl substitution in the target compound reduces the HBD count from 2 to 1 (carboxylic acid OH only), while the hydrogen-bond acceptor (HBA) count remains at 5 for both compounds [1]. The predicted LogP of the target compound is 1.08 ; the des-methyl analog, with its additional H-bonding capacity, is expected to exhibit lower lipophilicity (LogP not directly available for comparison).

Lipophilicity Hydrogen bonding Permeability

Evidence Item 4: Commercial Availability and Purity Grade Range Across Suppliers

The target compound (CAS 1353963-16-2) is stocked by multiple global suppliers at purity grades spanning 95% to 99% . In contrast, the chiral single-enantiomer versions—(R)-enantiomer (CAS 1354016-89-9) and (S)-enantiomer (CAS 1354016-56-0)—are listed as discontinued or available only via custom synthesis at several major suppliers . The racemic target compound thus offers more reliable, cost-effective procurement for early-stage medicinal chemistry campaigns.

Procurement Quality control Supply chain

Optimal Research and Procurement Scenarios for 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2)


Scenario 1: Early-Stage Fragment-Based Drug Discovery Requiring Chiral Piperidine Scaffolds

Programs pursuing glycine transporter (GlyT1) inhibitors or GABA-uptake modulators benefit from the racemic 3-substituted scaffold, which provides a chiral handle post-Boc deprotection for downstream enantiomeric resolution [1]. The N-methyl group eliminates one hydrogen-bond donor (HBD = 1 vs. 2 for the des-methyl analog CAS 1283180-92-6), favoring passive permeability of derived lead compounds [2]. Procurement of the racemate (CAS 1353963-16-2) at 95–98% purity from multiple suppliers minimizes cost and lead time relative to single-enantiomer sourcing .

Scenario 2: Peptidomimetic Synthesis Requiring Conformational Restriction at the i+1 Position

The 3-substituted piperidine scaffold introduces a cyclic constraint that stabilizes turn conformations in peptide mimetics [1]. Unlike the 4-substituted positional isomer (CAS 1284992-47-7), the 3-yl geometry orients the glycine carboxylate into a spatial arrangement that mimics the phi/psi angles of a canonical beta-turn, making it the preferred choice for peptidomimetic design targeting protein-protein interactions [2].

Scenario 3: Parallel Library Synthesis for CNS-Targeted Compound Collections

The predicted LogP of 1.08 and moderate molecular weight (272.34 Da) place this building block within favorable CNS drug-like property space [1]. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) and is selectively removable under mild acidic conditions (TFA/DCM), enabling efficient parallel derivatization for CNS-focused compound libraries [2]. The slightly lower pKa (1.93) compared to the des-methyl analog (2.33) ensures complete ionization of the carboxylate at coupling pH, improving amide bond formation yields in library protocols .

Scenario 4: Scale-Up and Process Chemistry Where Single-Enantiomer Supply Is Constrained

When chiral separation is planned at a late-stage intermediate rather than at the building block stage, the racemic target compound (CAS 1353963-16-2) offers a scalable and economically viable entry point [1]. The (R)-enantiomer (CAS 1354016-89-9) and (S)-enantiomer (CAS 1354016-56-0) are listed as discontinued or custom-synthesis-only by major European suppliers [2], making the racemate the only procurement-ready option for process development campaigns exceeding gram scale.

Quote Request

Request a Quote for 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.